molecular formula C41H40N2O12 B7828832 3-O-Benzoyl-N-acetyl-alpha-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester

3-O-Benzoyl-N-acetyl-alpha-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester

Cat. No.: B7828832
M. Wt: 752.8 g/mol
InChI Key: LZIGGMMKYBMLGA-MFUPIPTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Benzoyl-N-acetyl-alpha-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester is a complex organic compound with a molecular formula of C41H40N2O12 and a molecular weight of 752.76 g/mol. This compound is primarily used in proteomics research and as an impurity reference material in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzoyl-N-acetyl-alpha-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester involves multiple steps, starting with the protection of serine using Fmoc (9-fluorenylmethoxycarbonyl) chemistry

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the complex structure. The process involves the use of resin-bound serine, followed by sequential addition of protected amino acids and glycosylation agents under controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: Used as a building block in the synthesis of complex glycoconjugates and glycoproteins.

  • Biology: Employed in the study of glycoprotein interactions and cell surface recognition processes.

  • Medicine: Utilized in the development of glycoconjugate vaccines and therapeutic agents.

  • Industry: Serves as a reference material for quality control in pharmaceutical manufacturing.

Mechanism of Action

The mechanism by which 3-O-Benzoyl-N-acetyl-alpha-D-galactosaminyl-1-O-N-(Fmoc)serine Phenacylester exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to glycoprotein receptors on cell surfaces, influencing cellular processes such as signaling and immune responses.

Comparison with Similar Compounds

This compound is unique in its structure and applications compared to other similar compounds. Some similar compounds include:

  • N-Acetylneuraminic Acid (Sialic Acid): Used in glycoprotein synthesis and as a component of glycoproteins.

  • N-Acetylglucosamine: A monosaccharide used in the synthesis of glycoproteins and glycolipids.

  • Fmoc-Protected Amino Acids: Used in peptide synthesis and modification.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

[(2S,5R)-3-acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H40N2O12/c1-24(45)42-35-37(55-38(48)26-14-6-3-7-15-26)36(47)34(20-44)54-40(35)52-22-32(39(49)51-23-33(46)25-12-4-2-5-13-25)43-41(50)53-21-31-29-18-10-8-16-27(29)28-17-9-11-19-30(28)31/h2-19,31-32,34-37,40,44,47H,20-23H2,1H3,(H,42,45)(H,43,50)/t32-,34?,35?,36-,37?,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIGGMMKYBMLGA-MFUPIPTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)OCC(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO)O)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1[C@H](OC([C@@H](C1OC(=O)C2=CC=CC=C2)O)CO)OC[C@@H](C(=O)OCC(=O)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H40N2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.